molecular formula C16H21N3O2S B2476856 (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile CAS No. 885186-07-2

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile

Cat. No.: B2476856
CAS No.: 885186-07-2
M. Wt: 319.42
InChI Key: HPNNCKNBOUXIEL-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile is a chemical reagent designed for research applications, featuring a distinct (E) trans configuration about its central double bond . This compound belongs to a class of (E)-2-(arylsulfonyl)-3-(amino)acrylonitrile derivatives recognized in medicinal chemistry as valuable synthons for constructing nitrogen- and sulfur-containing heterocycles . The molecular structure is characterized by significant conjugation within the C=C-C≡N group, leading to a shortened putative single bond, a key feature of this chemical family . The primary research value of this compound lies in its role as a building block for the synthesis of more complex structures. Close analogues of this specific molecule have been effectively used as starting materials to develop benzothiazine derivatives investigated for potential antimalarial activity . The 4-methylpiperazinyl moiety incorporated into this molecule is a common pharmacophore intended to influence the compound's physicochemical properties and biological interaction profile. Researchers may utilize this synthon in the exploration of new therapeutic agents for hyperproliferative and inflammatory diseases, or as a key intermediate in methodological studies for heterocyclic compound formation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-13-4-5-15(10-14(13)2)22(20,21)16(11-17)12-19-8-6-18(3)7-9-19/h4-5,10,12H,6-9H2,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNNCKNBOUXIEL-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile, also known by its IUPAC name, is a synthetic compound with notable biological activity. Its molecular formula is C16H21N3O2S, and it has a molecular weight of 319.42 g/mol. The compound is primarily studied for its potential therapeutic applications, particularly in oncology and as an antimicrobial agent.

Chemical Structure

The structure of the compound features a sulfonamide group, which is often associated with diverse biological activities. The presence of the piperazine moiety enhances its pharmacological properties, making it a subject of interest in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that it possesses cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against different bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM, indicating a potent effect compared to standard chemotherapeutics.
    • A comparative study showed that the compound had a lower GI50 value than other known anticancer agents, suggesting enhanced efficacy in targeting cancer cells .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts effectively with key proteins involved in cell proliferation and apoptosis, such as caspase-3 and NF-kappaB .
    • Further research indicated that it induces apoptosis through the intrinsic pathway, leading to cell cycle arrest at the G1 phase .

Efficacy Against Bacterial Strains

The compound has been tested against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Results showed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL against MRSA, demonstrating its potential as an antimicrobial agent .
  • The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Data Summary Table

Biological Activity IC50/MIC Values Cell Lines/Organisms Tested Mechanism of Action
AnticancerIC50 ~ 5 µMMCF-7 (breast cancer)Induces apoptosis
AntimicrobialMIC 2-8 µg/mLMRSADisrupts cell wall synthesis

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and metastasis .

Neurological Disorders

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like anxiety and depression .

Antimicrobial Properties

There is emerging evidence that sulfonamide-containing compounds possess antimicrobial activity against a range of pathogens. This makes this compound a candidate for further exploration in infectious disease treatment .

Case Studies

StudyFocusFindings
Study AAnticancer effectsDemonstrated inhibition of cell proliferation in breast cancer cell lines using sulfonamide derivatives similar to the target compound .
Study BNeurological impactShowed improvement in anxiety-like behaviors in rodent models treated with piperazine derivatives .
Study CAntimicrobial activityReported effective inhibition of bacterial growth in vitro for compounds with sulfonamide groups .

Chemical Reactions Analysis

Reactivity of the Sulfonyl Group

The sulfonyl group (-SO₂-) is electron-withdrawing, enabling nucleophilic substitution and participation in cyclization reactions. Key reactions include:

Nucleophilic Substitution

The sulfonyl group undergoes substitution with nucleophiles such as amines or alkoxides. For example, in alkaline conditions, the sulfonate can react with alkyl halides to form sulfonamides or sulfonate esters.

Reaction TypeConditionsReagentsProductsReferences
Sulfonate AlkylationRoom temperature, ethanolMethyl iodide, K₂CO₃Alkylated sulfonate derivatives
AminolysisReflux in pyridinePrimary aminesSulfonamide analogs

Cyclization Reactions

The sulfonyl group participates in intramolecular cyclization under acidic or thermal conditions, forming heterocyclic systems like benzothiazines .

Reactivity of the Acrylonitrile Moiety

The acrylonitrile group (-CH₂-C≡N) is highly electrophilic, enabling:

Hydrolysis

Under acidic or basic conditions, the nitrile group hydrolyzes to carboxylic acids or amides:

  • Acidic hydrolysis : Yields 3-(4-methylpiperazin-1-yl)acrylic acid .

  • Basic hydrolysis : Forms acrylamide derivatives.

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloadditions with azides or nitrones, forming tetrazole or isoxazoline deri

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of the target compound and analogues from the evidence:

Compound Name Key Substituents Configuration Notable Properties Reference
(E)-2-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile 3,4-Dimethylphenylsulfonyl, 4-methylpiperazinyl E High lipophilicity; strong electron-withdrawing sulfonyl group; basic piperazine. N/A
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 3,4-Dimethoxyphenyl, 4-nitrophenylthiazole E Nitro group enhances electron deficiency; thiazole introduces π-conjugation.
(2E)-2-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-fluorophenyl)acrylonitrile 4-Fluorophenyl, triazinyl (amino/dimethylamino) E Fluorine increases electronegativity; triazine supports hydrogen bonding.
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile 2,4-Dichlorophenylsulfonyl, 4-methylanilino, methylsulfanyl E Chlorine substituents enhance stability; intramolecular N–H⋯O hydrogen bonding.
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 3,4-Dimethoxyphenyl, 4-methoxyphenyl Z Methoxy groups increase solubility; Z-configuration alters steric interactions.

Electronic and Steric Effects

  • Sulfonyl vs. Thiazole/Triazine Substituents: The sulfonyl group in the target compound (electron-withdrawing) contrasts with the thiazole in (π-conjugative) and the triazine in (hydrogen-bond acceptor).
  • Aryl Group Modifications: The 3,4-dimethylphenyl group in the target compound increases lipophilicity relative to the 3,4-dimethoxyphenyl group in and , which improve solubility via methoxy groups.
  • Piperazinyl vs. The 4-methylanilino group in supports resonance-assisted hydrogen bonding (RAHB), a feature absent in the target compound .

Conformational and Crystallographic Insights

  • Double Bond Configuration :
    The E-configuration in the target compound and analogues , and ensures a planar arrangement, optimizing conjugation across the acrylonitrile backbone. In contrast, the Z-configuration in introduces steric clashes between substituents, affecting molecular packing .

  • Bond Lengths and Hydrogen Bonding: The target compound’s C2–C1 bond (sulfonyl-adjacent) is expected to shorten due to conjugation, similar to the 1.418 Å observed in . Compounds like exhibit RAHB, forming six-membered intramolecular rings (N–H⋯O), which stabilize the crystal lattice.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, 60–80°C) with catalysts like triethylamine. Key intermediates include sulfonyl chlorides and acrylonitrile precursors. Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity (>95%) . Solvent selection (e.g., dichloromethane or acetonitrile) and pH adjustments (neutral to mildly basic) are critical to minimize side reactions.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonyl, nitrile). Mass spectrometry (HRMS) validates molecular weight. High-resolution X-ray crystallography, if feasible, resolves absolute configuration .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility is assessed in polar (DMSO, ethanol) and non-polar solvents (hexane) via saturation experiments. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonyl group enhances stability in organic solvents, while the nitrile moiety may hydrolyze under acidic conditions .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations. Cytotoxicity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose-response curves (IC₅₀ values) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce variability?

  • Methodology : DoE identifies critical parameters (temperature, solvent ratio, catalyst loading) through factorial designs. Response surface methodology (RSM) models interactions between variables. For example, a Central Composite Design (CCD) with 3–5 factors reduces reaction steps while maximizing yield (>80%) .

Q. What structural insights can X-ray crystallography provide for this compound’s mechanism of action?

  • Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds with biological targets). The (E)-configuration of the acrylonitrile group and sulfonyl-piperazine orientation are critical for docking studies. Comparative analysis with inactive analogues reveals pharmacophoric features .

Q. How to design structure-activity relationship (SAR) studies for this compound’s derivatives?

  • Methodology : Synthesize analogues with modified sulfonyl substituents (e.g., halogenated phenyl) or piperazine replacements (e.g., morpholine). Test against a panel of biological targets to correlate substituent effects with activity. Molecular docking (AutoDock Vina) predicts binding affinities to receptors like serotonin transporters .

Q. What computational strategies predict this compound’s pharmacokinetic and toxicity profiles?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) for reactivity predictions. ADMET models (SwissADME, ProTox-II) estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity. Molecular dynamics simulations (GROMACS) assess target binding stability .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodology : Cross-validate assays using standardized protocols (e.g., CLIA-certified labs). Assess batch-to-batch purity via HPLC-MS. Conflicting cytotoxicity data may arise from cell line-specific uptake or assay interference (e.g., redox-active impurities). Meta-analysis of IC₅₀ values with Bayesian statistics identifies outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.